5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride
Description
Systematic Nomenclature and Synonyms
IUPAC Name : 5-chloro-4-fluoro-2-nitrobenzenesulfonyl chloride
Synonyms :
- 5-chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride
- CAS 1394083-83-0 (Parchem, 2022)
Key Identifiers :
The compound’s nomenclature reflects its substitution pattern: a sulfonyl chloride group at position 1, nitro at position 2, fluoro at position 4, and chloro at position 5 on the benzene ring.
Molecular Formula and Structural Isomerism
Molecular Formula : C₆H₂Cl₂FNO₄S
Molecular Weight : 274.06 g/mol
Structural Isomerism :
No structural isomerism is possible due to the fixed positions of substituents. The sulfonyl chloride group occupies position 1, with nitro, fluoro, and chloro groups at positions 2, 4, and 5, respectively. This fixed arrangement ensures a single constitutional isomer.
Electron-Withdrawing Effects :
- The nitro group (-NO₂) and sulfonyl chloride (-SO₂Cl) are strong electron-withdrawing groups, influencing the compound’s reactivity and electronic distribution.
- The fluoro (-F) and chloro (-Cl) substituents contribute to steric and electronic modulation, directing further substitution reactions.
Crystallographic Data and Conformational Analysis
Crystallographic Data :
No experimental crystallographic data (e.g., X-ray diffraction) are reported in publicly available literature for this compound. However, computational models suggest the benzene ring adopts a planar conformation, with substituents arranged to minimize steric clashes.
Conformational Insights :
- Sulfonyl Chloride Group :
- The -SO₂Cl group is oriented perpendicular to the benzene ring, facilitating nucleophilic substitution reactions.
- Nitro Group :
- The -NO₂ group is positioned meta to the sulfonyl chloride, enhancing electron withdrawal and stabilizing the aromatic ring through resonance.
- Halogen Substituents :
- The fluorine and chlorine atoms occupy adjacent positions (4 and 5), creating a sterically hindered environment that may influence reactivity.
Theoretical Modeling : While no experimental data exist, molecular mechanics simulations predict a planar structure with alternating electron-withdrawing substituents. The sulfonyl chloride’s electronegativity dominates the electronic environment, making the compound highly reactive toward nucleophiles.
Properties
IUPAC Name |
5-chloro-4-fluoro-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO4S/c7-3-1-6(15(8,13)14)5(10(11)12)2-4(3)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYHXIQWBSUACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:
Halogenation: The chloro and fluoro substituents can be introduced via halogenation reactions. For instance, chlorination can be performed using chlorine gas in the presence of a catalyst like iron(III) chloride.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the intermediate compound with chlorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
Chemical Properties and Reactivity
The compound's reactivity is primarily attributed to its electrophilic nature due to the electron-withdrawing groups attached to the aromatic ring. It can undergo:
- Electrophilic Aromatic Substitution : This reaction is facilitated by the presence of electron-withdrawing groups that enhance the reactivity of the aromatic ring. Common reagents for these reactions include bromine and nitric acid under acidic conditions.
- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives when reacted with amines or alcohols, respectively.
Organic Synthesis
5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:
- Synthesis of Sulfonamides : By reacting with amines, this compound can produce various sulfonamide derivatives which are valuable in pharmaceuticals.
- Production of Dyes and Pigments : The compound is employed in the manufacturing of dyes, particularly in the triphenedioxazine series, showcasing its utility in industrial applications .
Medicinal Chemistry
This compound has notable implications in drug development due to its ability to modify biomolecules:
- Biological Activity : The sulfonyl chloride group can form covalent bonds with nucleophiles like amino acids in proteins, potentially inhibiting enzymes or receptors involved in cellular pathways. This makes it a candidate for targeted drug design .
Biological Studies
In biological research, 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is used for:
- Modification of Biomolecules : Researchers utilize this compound to study biological processes by modifying proteins and other biomolecules to observe changes in function or activity.
Case Study 1: Synthesis of Sulfonamides
A study conducted on the synthesis of sulfonamides using 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride demonstrated high yields when reacted with various amines under controlled conditions. The reaction conditions were optimized to maximize product purity and yield.
Case Study 2: Development of Pharmaceutical Compounds
Research highlighted the potential use of this compound in developing new pharmaceutical agents targeting specific enzymes. The mechanism involved covalent modification leading to enzyme inhibition, providing insights into drug design strategies.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications.
Comparison with Similar Compounds
Structural Isomer: 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl Chloride
Key Differences :
- Substituent Positions : The nitro group is at position 4, and fluorine is at position 2 (vs. nitro at 2 and fluorine at 4 in the target compound).
- Molecular Formula: C₆H₂Cl₂FNO₄S (identical to the target compound due to positional isomerism).
- Molecular Weight : 274.06 g/mol.
- Reactivity : The nitro group at position 4 (para to sulfonyl chloride) creates a stronger electron-withdrawing effect compared to the target compound’s nitro at position 2 (meta to sulfonyl chloride). This may enhance electrophilic substitution reactivity at specific ring positions.
- Applications : Used in similar contexts as sulfonating agents but may exhibit divergent regioselectivity in downstream reactions .
2-Chloro-4-fluorobenzenesulfonyl Chloride
Key Differences :
- Substituents : Lacks the nitro group; features chlorine at position 2 and fluorine at position 4.
- Molecular Formula : C₆H₃ClFSO₂Cl (simpler due to absence of nitro group).
- Molecular Weight: Not explicitly provided in evidence but estimated at ~211.06 g/mol.
- Applications : Primarily used in less demanding synthetic pathways where nitro-directed reactivity is unnecessary .
5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl Chloride
Key Differences :
- Substituents : Contains an acetamido (-NHCOCH₃) group at position 4 instead of a nitro group.
- Molecular Formula: C₈H₆Cl₂FNO₃S.
- Molecular Weight : 286.11 g/mol.
- Reactivity : The acetamido group is electron-donating, which may deactivate the sulfonyl chloride group and reduce its electrophilicity compared to nitro-substituted analogues.
- Applications : Suited for synthesizing amide-linked derivatives, such as protease inhibitors or polymer precursors, where hydrogen-bonding functionality is critical .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Nitro groups at para positions (e.g., 4-nitro in ) exert stronger electron-withdrawing effects than meta positions (e.g., 2-nitro in the target compound), influencing reaction kinetics and regioselectivity in aromatic substitution reactions .
- Functional Group Interplay : The acetamido group in introduces hydrogen-bonding capability, expanding utility in drug design but reducing sulfonyl chloride reactivity compared to nitro analogues .
- Synthetic Versatility : Nitro-containing sulfonyl chlorides (e.g., and the target compound) are preferred for reactions requiring directed ortho-metalation or nucleophilic aromatic substitution, whereas simpler analogues (e.g., ) are less specialized .
Biological Activity
5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS No. 1394083-83-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: CHClFNOS
Molecular Weight: 223.62 g/mol
Structure: The compound features a sulfonyl chloride group, which is known for its reactivity, particularly in nucleophilic substitution reactions.
The biological activity of 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This interaction can lead to the inhibition of specific enzymes or receptors involved in various cellular pathways. Notably, sulfonyl chlorides are often used in drug design to modify biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted benzene derivatives can inhibit the growth of various bacterial strains by disrupting their metabolic processes.
Anticancer Potential
Recent investigations into the anticancer properties of related compounds suggest that they may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For example, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth.
Case Studies and Research Findings
-
Study on Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of various nitrobenzene derivatives, including related sulfonyl chlorides. Results indicated that these compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity of Related Compounds
Compound MIC (µg/mL) Bacterial Strain 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride 32 Staphylococcus aureus 4-Nitrobenzenesulfonamide 16 Escherichia coli 2-Nitrobenzenesulfonamide 64 Pseudomonas aeruginosa -
Anticancer Activity Investigation
- A recent study focused on the inhibition of specific cancer cell lines using sulfonyl chlorides. The results showed a dose-dependent reduction in cell viability, suggesting potential therapeutic applications.
- Table 2: Cytotoxicity Assay Results
Concentration (µM) Cell Viability (%) Cancer Cell Line 0 100 MCF-7 (Breast Cancer) 10 75 MCF-7 50 40 MCF-7 100 15 MCF-7
Q & A
Q. What are the standard synthetic routes for 5-chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence product yield?
The compound is typically synthesized via sulfonation and chlorination of substituted nitrobenzene derivatives. Common methods include:
- Thionyl chloride (SOCl₂) : Reacting the precursor benzoic acid derivative (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) with excess thionyl chloride in solvents like dichloromethane (DCM) or benzene under reflux (4–12 hours). Catalysts such as N,N-dimethylformamide (DMF) or N-methylacetamide are used to accelerate the reaction .
- Oxalyl chloride ((COCl)₂) : Similar to thionyl chloride but often requires milder temperatures (0–20°C) and shorter reaction times (1–3 hours) for comparable yields . Key factors : Higher temperatures (>50°C) risk nitro group decomposition, while prolonged reaction times may reduce selectivity due to side reactions (e.g., sulfone formation).
Q. How is the compound characterized post-synthesis?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine and chlorine chemical shifts at δ 110–125 ppm for ¹⁹F and δ 60–70 ppm for ³⁵Cl) .
- Elemental analysis : Validates purity by comparing experimental vs. theoretical C, H, N, S, and Cl content.
- Melting point : Sharp melting points (e.g., 74–76°C for structurally similar sulfonyl chlorides) indicate purity .
Q. What are the key considerations for handling and storage?
- Moisture sensitivity : Hydrolyzes rapidly in water to form sulfonic acids. Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .
- Storage : Store at 0–6°C in sealed, dark glass containers to prevent photodegradation and thermal decomposition .
Q. What solvents and workup procedures are optimal for purification?
- Solvents : DCM or benzene for reaction media due to low polarity and compatibility with SOCl₂/(COCl)₂.
- Workup : Quench excess chlorinating agents with ice-cold water, followed by extraction with DCM. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) .
Q. How does the electronic influence of substituents affect reactivity?
- The nitro group (-NO₂) is strongly electron-withdrawing, activating the sulfonyl chloride group (-SO₂Cl) for nucleophilic substitution (e.g., with amines).
- The chloro and fluoro substituents sterically hinder reactions at the 4- and 5-positions, directing reactivity to the sulfonyl group .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance selectivity for the sulfonyl chloride over sulfonic acid byproducts?
- Stoichiometry : Use 2–3 equivalents of SOCl₂/(COCl)₂ to ensure complete conversion of -SO₃H to -SO₂Cl.
- Catalyst control : DMF (5–10 mol%) accelerates chlorination but may require strict temperature control (0–20°C) to avoid overreaction .
- In situ monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) to terminate at optimal conversion .
Q. What strategies mitigate nitro group reduction during synthesis?
- Avoid reducing agents : Replace NaBH₄/LiAlH₄ with non-reductive workup methods (e.g., aqueous NaHCO₃ washes).
- Low-temperature reactions : Conduct chlorination below 20°C to preserve the nitro group’s integrity .
Q. How can computational modeling predict regioselectivity in derivative synthesis?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfonyl chloride group’s LUMO aligns with nucleophilic attack by amines .
- Molecular docking : Predict binding affinities when designing sulfonamide derivatives for biological targets .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar compounds?
Q. How is the compound utilized as an intermediate in sulfonamide drug discovery?
- Suzuki coupling : React with boronic acids to introduce aryl groups at the sulfonyl chloride position.
- Amine coupling : Treat with primary/secondary amines (e.g., benzylamine) in DCM/H₂O biphasic systems to form sulfonamides. Sodium carbonate (pH 8–9) enhances nucleophilicity . Example : Synthesis of 4-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives for antimicrobial testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
